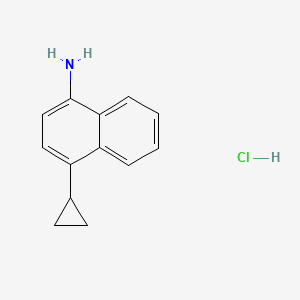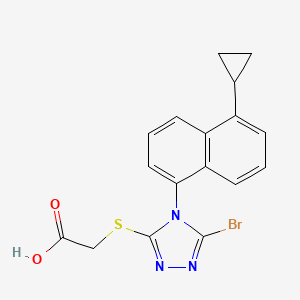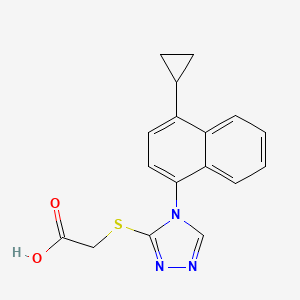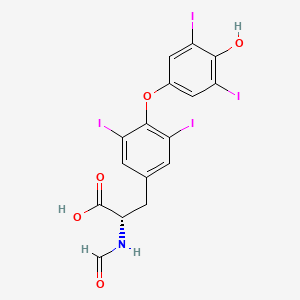
Impureté A du darifenacine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Darifenacin Impurity A, also known as 1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetic Acid, is an impurity of Darifenacin . Darifenacin is a medication used to treat urinary incontinence . It works by blocking the M3 muscarinic acetylcholine receptor .
Synthesis Analysis
The synthesis of Darifenacin Impurity A involves several steps. The process impurities and stress degradants in Darifenacin hydrobromide were identified using high-performance liquid chromatography (HPLC) analysis . The proposed structures were unambiguously confirmed by synthesis followed by characterization using nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and elemental analysis (EA) .
Molecular Structure Analysis
The molecular formula of Darifenacin Impurity A is C28H29NO3 . The molecular weight is 427.53 . The structure of Darifenacin Impurity A was confirmed by spectroscopic, spectrometric, and elemental analysis data .
Chemical Reactions Analysis
Forced degradation studies confirmed that the drug substance was stable under acidic, alkaline, aqueous hydrolysis, thermal, and photolytic conditions and susceptible only to oxidative degradation . The unknown impurities were characterized based on the spectroscopic, spectrometric, and elemental analysis data .
Physical And Chemical Properties Analysis
Darifenacin Impurity A has a molecular weight of 427.53 . It is subject to extensive hepatic metabolism, with 3% of unchanged drug excreted in urine and faeces . The metabolism is mediated by hepatic cytochrome P450 2D6 and 3A4 .
Applications De Recherche Scientifique
Identification et caractérisation des impuretés
L'Impureté A du darifenacine est utilisée dans l'identification et la caractérisation des impuretés de procédé et des produits de dégradation sous contrainte dans le bromhydrate de darifenacine {svg_1}. Cela implique l'utilisation de l'analyse par chromatographie liquide haute performance (HPLC) {svg_2}.
Tests de stabilité
Des études de dégradation forcée ont confirmé que la substance médicamenteuse est stable dans des conditions acides, alcalines, d'hydrolyse aqueuse, thermiques et photolytiques {svg_3}. L'this compound joue un rôle crucial dans ces études.
Spectrométrie de masse
Les impuretés, y compris l'this compound, sont identifiées à l'aide de la chromatographie liquide couplée à la spectrométrie de masse à piège ionique (LC-MS/MSn) {svg_4}. Cela permet de comprendre la structure moléculaire et la composition des impuretés.
Confirmation de la synthèse
Les structures proposées des impuretés sont confirmées sans ambiguïté par synthèse suivie de caractérisation par spectroscopie de résonance magnétique nucléaire (RMN), spectroscopie infrarouge (IR) et analyse élémentaire (EA) {svg_5}.
Mécanisme de formation
L'étude de l'this compound aide également à proposer des mécanismes plausibles pour la formation et le contrôle de ces impuretés {svg_6}.
Conformité réglementaire
Dans l'industrie pharmaceutique, il est nécessaire d'identifier et de caractériser toutes les impuretés présentes à un niveau de 0,10 % {svg_7}. L'this compound est l'une de ces impuretés qui doit être
Mécanisme D'action
Target of Action
Darifenacin Impurity A, like Darifenacin, primarily targets the M3 muscarinic acetylcholine receptors . These receptors play a crucial role in mediating bladder muscle contractions .
Mode of Action
Darifenacin Impurity A selectively antagonizes the muscarinic M3 receptor . This means it binds to these receptors and blocks their action, thereby inhibiting bladder muscle contractions . This block reduces the urgency to urinate .
Biochemical Pathways
The M3 receptors are involved in the contraction of human bladder and gastrointestinal smooth muscle, saliva production, and iris sphincter function . By blocking these receptors, Darifenacin Impurity A affects these pathways and their downstream effects.
Pharmacokinetics
After oral administration, Darifenacin is well absorbed from the gastrointestinal tract . Very little unchanged drug (<2%) is recovered in the feces . Darifenacin possesses a moderate-to-high hepatic extraction ratio, with high plasma clearance (36–52 L/h) and a volume of distribution (165–276L) that exceeds total body water . It is highly protein bound (98%), primarily to α1-acid glycoprotein . Darifenacin is subject to extensive hepatic metabolism, with 3% of unchanged drug excreted in urine and feces . The main metabolic routes are monohydroxylation in the dihydrobenzfuran ring, dihydrobenzfuran ring opening, and N-dealkylation of the pyrrolidine nitrogen .
Result of Action
The molecular and cellular effects of Darifenacin Impurity A’s action are primarily seen in the reduction of the urgency to urinate . By blocking the M3 muscarinic acetylcholine receptors, it inhibits bladder muscle contractions, thereby reducing the urgency to urinate .
Action Environment
The action, efficacy, and stability of Darifenacin Impurity A can be influenced by various environmental factors. Furthermore, several possibly important drug-drug interactions have been identified with Darifenacin, including ketoconazole, erythromycin, and fluconazole, each of which increases Darifenacin mean Cmax by 9.52-, 2.28- and 1.88-fold, respectively .
Safety and Hazards
Orientations Futures
The careful management of impurities in Darifenacin is critical for ensuring its therapeutic effectiveness and safety . The pharmacokinetic profile of Darifenacin is not affected by food . The effectiveness and suitability of Darifenacin compared to other medications should be evaluated based on individual patient needs .
Analyse Biochimique
Biochemical Properties
Darifenacin Impurity A plays a role in biochemical reactions primarily as a byproduct of the synthesis and degradation of darifenacin hydrobromide. It interacts with various enzymes and proteins involved in the metabolic pathways of darifenacin. The impurity is identified using high-performance liquid chromatography (HPLC) and liquid chromatography coupled with ion trap mass spectrometry (LC-MS/MS). The nature of these interactions includes binding to enzymes responsible for the oxidative degradation of darifenacin .
Cellular Effects
Darifenacin Impurity A affects various types of cells and cellular processes. It influences cell function by interacting with the muscarinic M3 receptors, similar to darifenacin. This interaction can impact cell signaling pathways, gene expression, and cellular metabolism. The impurity may alter the normal function of bladder smooth muscle cells by modulating the contraction and relaxation processes mediated by M3 receptors .
Molecular Mechanism
The molecular mechanism of Darifenacin Impurity A involves its binding interactions with muscarinic M3 receptors. By antagonizing these receptors, the impurity can inhibit the contraction of bladder smooth muscle, leading to reduced urgency and frequency of urination. Additionally, Darifenacin Impurity A may inhibit or activate specific enzymes involved in the metabolic pathways of darifenacin, resulting in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Darifenacin Impurity A change over time. The impurity’s stability and degradation are influenced by various factors, including pH, temperature, and exposure to light. Forced degradation studies have shown that Darifenacin Impurity A is stable under acidic, alkaline, and photolytic conditions but susceptible to oxidative degradation. Long-term effects on cellular function observed in in vitro and in vivo studies indicate that the impurity can persist and accumulate, potentially leading to adverse effects .
Dosage Effects in Animal Models
The effects of Darifenacin Impurity A vary with different dosages in animal models. At low doses, the impurity may have minimal impact on cellular function, while at higher doses, it can cause toxic or adverse effects. Threshold effects observed in these studies suggest that there is a dosage level beyond which the impurity’s impact becomes significant. High doses of Darifenacin Impurity A can lead to symptoms such as dry mouth, constipation, and other antimuscarinic side effects .
Metabolic Pathways
Darifenacin Impurity A is involved in the metabolic pathways of darifenacin, primarily mediated by hepatic cytochrome P450 enzymes CYP2D6 and CYP3A4. These enzymes facilitate the monohydroxylation, dihydrobenzfuran ring opening, and N-dealkylation of the pyrrolidine nitrogen. The impurity’s presence can affect metabolic flux and metabolite levels, potentially altering the pharmacokinetic profile of darifenacin .
Transport and Distribution
Within cells and tissues, Darifenacin Impurity A is transported and distributed through interactions with transporters and binding proteins. The impurity’s localization and accumulation are influenced by its binding affinity to plasma proteins, primarily alpha-1-acid glycoprotein. This binding can affect the impurity’s bioavailability and distribution within the body .
Subcellular Localization
The subcellular localization of Darifenacin Impurity A involves its targeting to specific compartments or organelles within the cell. Post-translational modifications and targeting signals direct the impurity to locations such as the endoplasmic reticulum and lysosomes. These localizations can influence the impurity’s activity and function, potentially leading to cellular stress and altered metabolic processes .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Darifenacin Impurity A can be achieved through a multi-step process involving various chemical reactions.", "Starting Materials": [ "2,3-dichlorobenzoyl chloride", "4-hydroxy-1-methylpiperidine", "Sodium hydroxide", "Methanol", "Tetrahydrofuran", "Acetic anhydride", "Triethylamine", "Sodium bicarbonate", "Hydrochloric acid", "Diethyl ether" ], "Reaction": [ "Step 1: 2,3-dichlorobenzoyl chloride is reacted with 4-hydroxy-1-methylpiperidine in the presence of Sodium hydroxide to form the intermediate compound A.", "Step 2: Intermediate compound A is then reacted with Methanol and Tetrahydrofuran to form the intermediate compound B.", "Step 3: Intermediate compound B is then reacted with Acetic anhydride and Triethylamine to form the intermediate compound C.", "Step 4: Intermediate compound C is then reacted with Sodium bicarbonate and Hydrochloric acid to form Darifenacin Impurity A.", "Step 5: The final product is isolated and purified using Diethyl ether." ] } | |
Numéro CAS |
1048979-16-3 |
Formule moléculaire |
C28H29NO3 |
Poids moléculaire |
427.53 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetic Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




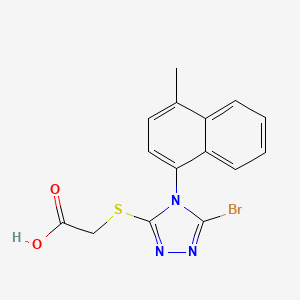
![2-[[5-Bromo-4-(1-cyclopropylnaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B601855.png)
